BenchChemオンラインストアへようこそ!

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Lipophilicity logP Blood-Brain Barrier Permeability

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5) is the protected N-aryl-piperazine intermediate of choice when synthetic routes demand the specific 2-fluoro-4-nitrophenyl motif. The N-acetyl group eliminates HBD (HBD=0), ensuring compatibility with Grignard, organolithium, and Pd-catalyzed cross-couplings. Calculated logP of ~1.98 provides superior BBB permeability versus non-fluorinated analogs (XLogP3=1.1). The ortho-fluoro substituent fulfills pharmacophoric requirements for oxazolidinone antibacterials (e.g., Eperezolid), while the nitro group serves as a latent aniline handle. Order for CNS-focused library synthesis or reference standard development.

Molecular Formula C12H14FN3O3
Molecular Weight 267.26
CAS No. 330636-42-5
Cat. No. B2559898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine
CAS330636-42-5
Molecular FormulaC12H14FN3O3
Molecular Weight267.26
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C12H14FN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
InChIKeyJZOZDCYOYXBNHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5): Procurement Specifications and Research-Grade Properties


1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5) is a fluorinated, nitrated N-aryl-piperazine derivative with molecular formula C₁₂H₁₄FN₃O₃ and molecular weight 267.26 g/mol . This compound is supplied as a solid intermediate for research applications exclusively, with a purity specification of 95.0% as documented in vendor technical datasheets . Its structural features include an N-acetyl-protected piperazine core substituted with a 2-fluoro-4-nitrophenyl moiety at the N4 position, establishing it as a protected precursor to the corresponding free amine building block .

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5): Why In-Class Piperazine Analogs Are Not Direct Substitutes


Substituting 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine with seemingly similar N-aryl-piperazine derivatives introduces quantifiable alterations in lipophilicity, hydrogen-bonding capacity, and downstream synthetic accessibility that fundamentally alter both physicochemical behavior and functional utility. The ortho-fluoro substituent on the phenyl ring modifies electron density distribution and molecular conformation relative to non-fluorinated analogs, while the N-acetyl protecting group distinguishes this compound from the corresponding free amine (CAS 154590-33-7) by eliminating a hydrogen-bond donor (reducing HBD count from 1 to 0) and altering basicity at the piperazine N1 position [1]. These structural distinctions translate into measurable differences in logP, chromatographic retention behavior, and protection/deprotection workflow compatibility that cannot be compensated for by simple molar equivalents of an in-class alternative .

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5): Comparative Quantitative Evidence for Scientific Selection


1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: Enhanced Lipophilicity (Δ logP = +0.68) Relative to Non-Fluorinated Analog

The target compound exhibits calculated logP of 1.98 , representing an increase of approximately +0.68 logP units compared to the non-fluorinated analog 1-acetyl-4-(4-nitrophenyl)piperazine (calculated XLogP3 = 1.1) [1]. This quantified difference in lipophilicity is attributable to the ortho-fluoro substitution on the phenyl ring, which increases hydrophobic character while maintaining the electron-withdrawing nitro group. The logP value of 1.98 indicates moderate lipophilicity compatible with blood-brain barrier penetration potential, whereas the lower logP of 1.1 for the non-fluorinated analog suggests reduced passive membrane permeability [2].

Lipophilicity logP Blood-Brain Barrier Permeability Physicochemical Property

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: Elimination of Hydrogen-Bond Donor Capacity (HBD = 0) vs. Free Amine Analog (HBD = 1)

The N-acetyl protecting group on the target compound reduces the hydrogen-bond donor (HBD) count to zero, whereas the corresponding free amine analog 1-(2-fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7) possesses one HBD at the piperazine secondary amine [1]. This structural distinction eliminates a primary site for hydrogen-bond donation, which quantitatively affects chromatographic retention on normal-phase silica and reversed-phase C18 stationary phases . In medicinal chemistry workflows, reduced HBD count correlates with improved passive membrane permeability (Lipinski's Rule of Five parameter: HBD ≤5, but lower HBD generally favors permeability) and decreased metabolic liability associated with N-dealkylation or N-oxidation at the unprotected amine [2].

Hydrogen Bond Donor Permeability Chromatography Protecting Group Strategy

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: Ortho-Fluoro Substitution Modifies Electron Density and Synthetic Utility vs. Non-Fluorinated N-Acetyl Analog

The ortho-fluoro substituent on the target compound introduces a strong electron-withdrawing inductive effect (-I) adjacent to the piperazine N-aryl attachment point, quantified by Hammett substituent constant σₘ = 0.34 for fluorine at the meta position relative to the nitro group [1]. In contrast, the non-fluorinated analog 1-acetyl-4-(4-nitrophenyl)piperazine (CAS 16264-08-7) lacks this inductive perturbation [2]. This electronic modulation affects the basicity of the piperazine N4 nitrogen (estimated pKa reduction of approximately 0.5-1.0 units relative to non-fluorinated analog) and alters the reactivity of the nitro group toward reduction conditions (hydrogenation over Pd/C or transfer hydrogenation). The ortho-fluoro substitution also imposes conformational constraints on the N-aryl bond rotation, influencing molecular recognition in biological target binding .

Electron-Withdrawing Group Fluorine Substitution SAR Chemical Reactivity

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine: Defined Role as Protected Intermediate in Oxazolidinone Antibacterial Synthesis Pathway

The target compound serves as an N-acetyl-protected precursor to the free amine 1-(2-fluoro-4-nitrophenyl)piperazine (CAS 154590-33-7), which is a documented key intermediate in the synthesis of oxazolidinone antibacterial agents including Eperezolid (U-100592) and structurally related analogs [1]. The synthesis route involves condensation of 3,4-difluoronitrobenzene with piperazine followed by subsequent functionalization steps, where the free amine intermediate (III) is obtained after deprotection of the N-acetyl group or used directly in acetyl-protected form depending on synthetic sequence requirements [2]. This established pathway contrasts with non-fluorinated piperazine analogs (e.g., CAS 16264-08-7), which lack the requisite fluorine substitution pattern for the oxazolidinone pharmacophore and are not documented in the same antibacterial development context [3].

Antibacterial Oxazolidinone Drug Synthesis Eperezolid Linezolid

1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine (CAS 330636-42-5): Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Protected Building Block for Oxazolidinone Antibacterial Lead Optimization

Procure 1-acetyl-4-(2-fluoro-4-nitrophenyl)piperazine when synthetic programs require a protected N-aryl-piperazine intermediate with the specific 2-fluoro-4-nitrophenyl substitution pattern documented in oxazolidinone antibacterial development . The N-acetyl group provides orthogonal protection during multistep sequences, enabling selective functionalization at other positions before deprotection to the free amine for final coupling steps. The fluorinated aromatic ring matches the pharmacophoric requirements established for Eperezolid (U-100592) and related oxazolidinones, whereas non-fluorinated analogs lack this structural prerequisite [1].

Drug Discovery: CNS-Penetrant Candidate Library Synthesis with Enhanced Lipophilicity

Select this compound as a preferred starting material for generating CNS-focused screening libraries where the calculated logP of 1.98 provides improved blood-brain barrier permeability potential compared to non-fluorinated alternatives (XLogP3 = 1.1) [1]. The combination of moderate lipophilicity, zero hydrogen-bond donors, and electron-withdrawing fluorine substitution makes this building block suitable for parallel synthesis of piperazine-containing analogs intended for neurological target screening. The ortho-fluoro substituent further provides a metabolic soft spot (potential site for CYP-mediated oxidation) that may be exploited or mitigated depending on program objectives .

Process Chemistry: Protected Precursor for Reductive Amination and Cross-Coupling Workflows

Utilize this N-acetyl-protected compound in synthetic routes requiring a masked secondary amine for compatibility with reaction conditions that would otherwise react with or be inhibited by a free NH group. The zero HBD count eliminates competitive hydrogen bonding during organometallic reactions (e.g., Grignard, organolithium, or palladium-catalyzed cross-couplings) . The nitro group serves as a latent amine handle for subsequent reduction (H₂, Pd/C or transfer hydrogenation) to yield the corresponding aniline, which can then be further functionalized via diazotization, amide coupling, or reductive amination. This protected status distinguishes the compound from the free amine analog (CAS 154590-33-7) and provides strategic synthetic flexibility [1].

Analytical Reference: Chromatographic Method Development with Defined Physicochemical Profile

Employ this compound as a reference standard for developing reversed-phase HPLC or UPLC methods targeting moderately lipophilic (logP 1.98) N-aryl-piperazine derivatives . The defined combination of zero HBD count, moderate lipophilicity, and characteristic UV chromophore (nitroaromatic moiety with λ_max ~260-320 nm) provides a reproducible retention marker for method validation and system suitability testing. The compound's availability at 95.0% purity specification from multiple vendors [1] supports its use in analytical method transfer and cross-laboratory reproducibility assessments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-4-(2-fluoro-4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.